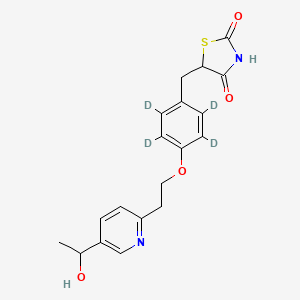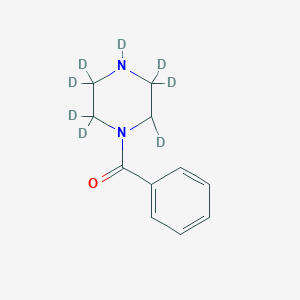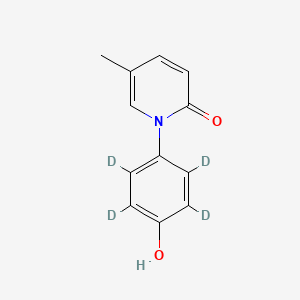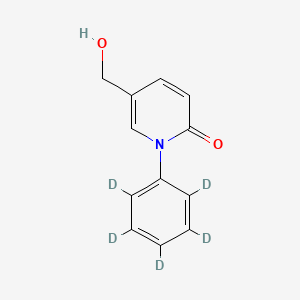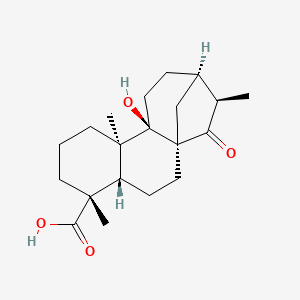
ent-9-Hydroxy-15-oxokauran-19-oic acid
Overview
Description
ent-9-Hydroxy-15-oxokauran-19-oic acid: is a natural diterpenoid compound found in the herbs of Pteris semipinnata. This compound has garnered interest due to its various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective properties.
Mechanism of Action
Mode of Action
It is known to exert antitumor activity in several types of malignant cancer cells .
Biochemical Pathways
The compound is known to induce apoptosis in hepatocellular carcinoma (HCC) cells via inhibiting NF-kB, leading to the decrease of Bcl-2 but the increase of Bax and Bak . It also translocates Bax into the mitochondria, down-regulates Bcl-2, activates caspase-9 and caspase-3, releases cytochrome c into the cytosol, and translocates AIF from the mitochondria to the nucleus .
Result of Action
The compound is known to induce significant cell death in all types of HCC cells . It leads cancer cells to apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: ent-9-Hydroxy-15-oxokauran-19-oic acid can be isolated from natural sources such as Pteris semipinnata. The isolation process typically involves solvent extraction followed by purification steps. For instance, water extraction followed by chloroform distribution can be used to purify the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes drying the plant material, performing solvent extraction, and purifying the compound using techniques such as liquid chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ent-9-Hydroxy-15-oxokauran-19-oic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
ent-9-Hydroxy-15-oxokauran-19-oic acid has a wide range of scientific research applications:
Chemistry: Used as a reference material for high-performance liquid chromatography standards and research and development.
Biology: Studied for its anti-inflammatory and neuroprotective effects.
Medicine: Investigated for its potential anti-tumor properties and its role in leading cancer cells to apoptosis.
Industry: Utilized in the development of functional foods and oral cosmetics due to its anti-melanogenic activities.
Comparison with Similar Compounds
- ent-3-Oxokauran-17-oic acid
- Pseudolaric acid D
- Verbenacine
- ent-11,16-Epoxy-15-hydroxykauran-19-oic acid
- Isosteviol
- Pterisolic acid E
- Pterisolic acid D
- Tripterifordin
Uniqueness: ent-9-Hydroxy-15-oxokauran-19-oic acid stands out due to its specific combination of hydroxyl and keto functional groups, which contribute to its unique biological activities. Its anti-melanogenic and neuroprotective properties are particularly noteworthy compared to other similar compounds .
Properties
IUPAC Name |
(1R,4S,5R,9R,10R,13R,14R)-10-hydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-12-13-5-10-20(24)18(3)8-4-7-17(2,16(22)23)14(18)6-9-19(20,11-13)15(12)21/h12-14,24H,4-11H2,1-3H3,(H,22,23)/t12-,13-,14-,17-,18-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVZHTJBTBTQAN-FSQOVGCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C4(CCCC(C4CCC3(C2)C1=O)(C)C(=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC[C@]3([C@@]4(CCC[C@@]([C@H]4CC[C@]3(C2)C1=O)(C)C(=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


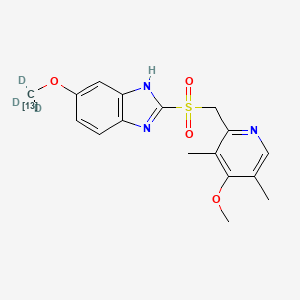
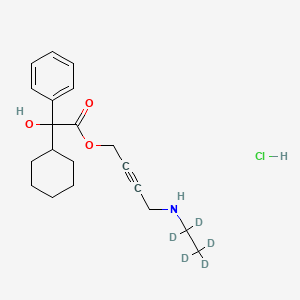

![5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602701.png)
